

Mass Spectrometry of 3-Fluoro-4-methylbenzyl Alcohol: A Comparative Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of **3-Fluoro-4-methylbenzyl alcohol** against structurally similar alternatives. By examining their fragmentation patterns, this document aims to facilitate the identification and characterization of these compounds in complex matrices. The information presented is crucial for researchers in drug development and related scientific fields where precise molecular identification is paramount.

Comparison of Mass Spectra

The mass spectrum of **3-Fluoro-4-methylbenzyl alcohol** is predicted based on the established fragmentation patterns of benzyl alcohol derivatives. Aromatic alcohols typically exhibit a prominent molecular ion peak due to the stability of the benzene ring.^[1] Key fragmentation pathways for alcohols include alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).^{[2][3]}

The following table summarizes the expected and observed major fragments for **3-Fluoro-4-methylbenzyl alcohol** and its comparators.

Compound	Molecular Weight (g/mol)	Molecular Ion (M+) [m/z]	Key Fragment Ions [m/z] and Interpretation
3-Fluoro-4-methylbenzyl alcohol	140.15	140	Predicted: 122 ([M-H ₂ O] ⁺), 111 ([M-CHO] ⁺), 109 ([M-CH ₂ OH] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion)
4-Methylbenzyl alcohol	122.16	122	107 ([M-CH ₃] ⁺), 104 ([M-H ₂ O] ⁺), 91 ([C ₇ H ₇] ⁺ , tropylium ion), 79, 77[4][5]
3-Fluorobenzyl alcohol	126.13	126	Predicted: 108 ([M-H ₂ O] ⁺), 97 ([M-CHO] ⁺), 95 ([M-CH ₂ OH] ⁺)[6]
Benzyl alcohol	108.14	108	107 ([M-H] ⁺), 90 ([M-H ₂ O] ⁺), 79 ([C ₆ H ₇] ⁺), 77 ([C ₆ H ₅] ⁺)[7][8]

Experimental Protocols

A typical experimental setup for the analysis of these compounds would involve Gas Chromatography-Mass Spectrometry (GC-MS), a robust technique for separating and identifying volatile and semi-volatile compounds.[9][10][11]

Sample Preparation:

Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL. For trace analysis, techniques like solid-phase microextraction (SPME) can be employed to concentrate the analytes from the sample matrix.[10]

Instrumentation:

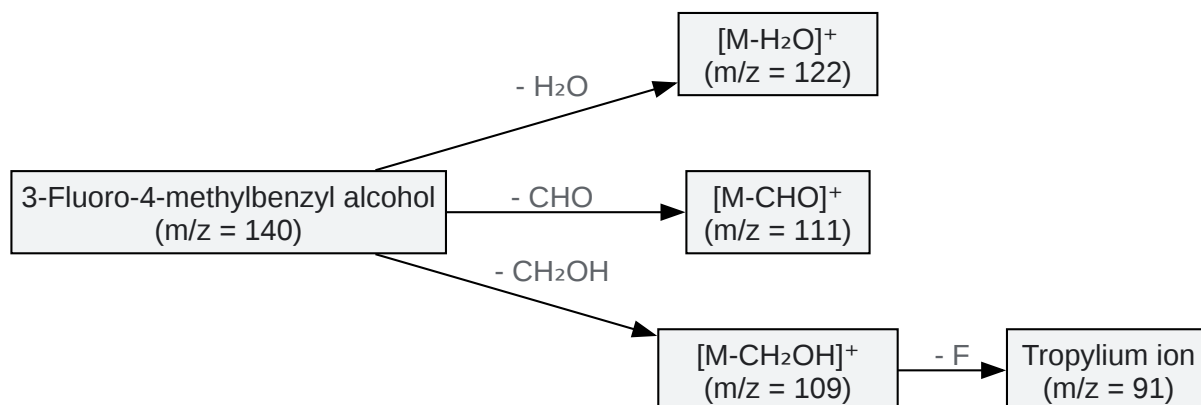
A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) is suitable. The mass spectrometer is typically a quadrupole or ion trap analyzer.

GC-MS Parameters:

- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#)
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

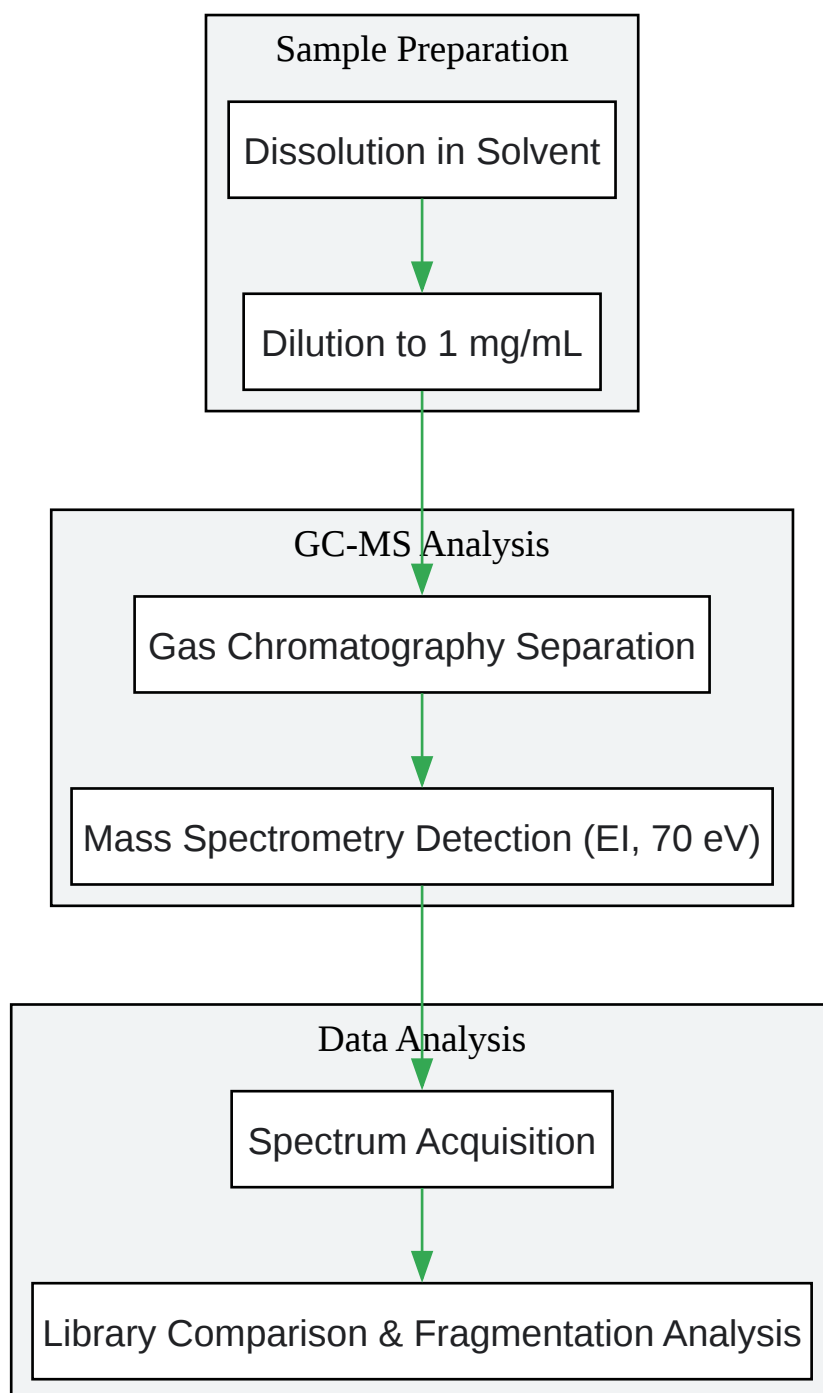
Fragmentation Pathways and Experimental Workflow

The following diagrams illustrate the predicted fragmentation pathway of **3-Fluoro-4-methylbenzyl alcohol** and a general experimental workflow for its analysis.



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Caption: Predicted fragmentation of **3-Fluoro-4-methylbenzyl alcohol**.



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Caption: General workflow for GC-MS analysis.

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